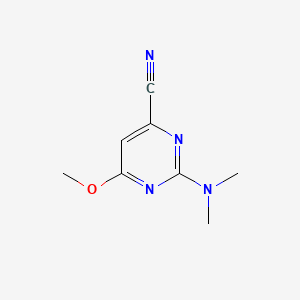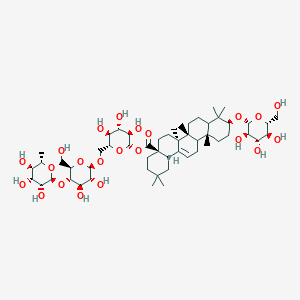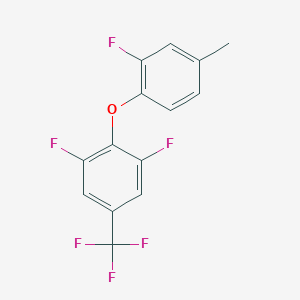
1,3-Difluoro-2-(2-fluoro-4-methyl-phenoxy)-5-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Difluoro-2-(2-fluoro-4-methyl-phenoxy)-5-(trifluoromethyl)benzene is a synthetic organic compound. It belongs to the class of aromatic compounds, characterized by the presence of multiple fluorine atoms and a trifluoromethyl group. These features often impart unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(2-fluoro-4-methyl-phenoxy)-5-(trifluoromethyl)benzene typically involves multiple steps, including:
Halogenation: Introduction of fluorine atoms into the aromatic ring.
Etherification: Formation of the phenoxy group.
Methylation: Addition of the methyl group.
Common reagents used in these reactions include fluorinating agents (e.g., Selectfluor), phenol derivatives, and methylating agents (e.g., methyl iodide). Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production methods may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration.
化学反应分析
Types of Reactions
1,3-Difluoro-2-(2-fluoro-4-methyl-phenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: Replacement of fluorine atoms with other functional groups.
Oxidation: Conversion of the methyl group to a carboxyl group.
Reduction: Reduction of the aromatic ring to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution can produce various functionalized derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of 1,3-Difluoro-2-(2-fluoro-4-methyl-phenoxy)-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple fluorine atoms can enhance binding affinity and selectivity, leading to potent biological effects.
相似化合物的比较
Similar Compounds
- 1,3-Difluoro-2-(2-fluoro-phenoxy)-5-(trifluoromethyl)benzene
- 1,3-Difluoro-2-(4-methyl-phenoxy)-5-(trifluoromethyl)benzene
- 1,3-Difluoro-2-(2-fluoro-4-methyl-phenoxy)benzene
Uniqueness
1,3-Difluoro-2-(2-fluoro-4-methyl-phenoxy)-5-(trifluoromethyl)benzene is unique due to the specific arrangement of fluorine atoms and the trifluoromethyl group. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C14H8F6O |
|---|---|
分子量 |
306.20 g/mol |
IUPAC 名称 |
1,3-difluoro-2-(2-fluoro-4-methylphenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H8F6O/c1-7-2-3-12(9(15)4-7)21-13-10(16)5-8(6-11(13)17)14(18,19)20/h2-6H,1H3 |
InChI 键 |
HLMIHQRWUUZZJE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(3-methoxybenzyl)oxy]phenol](/img/structure/B14090938.png)
![2-[[2-[[2-[[2-[4-[(4-Hydroxyphenyl)methyl]-2-methyl-5-oxoimidazolidin-1-yl]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14090945.png)
![7-Chloro-1-(3-hydroxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090958.png)
![(3E)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4-dimethoxyphenyl)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B14090960.png)
![1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090963.png)
![N-(3-chlorobenzyl)-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14090968.png)
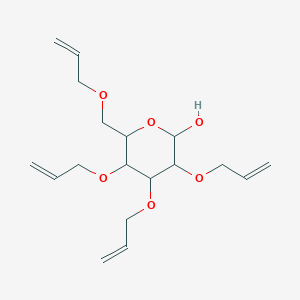
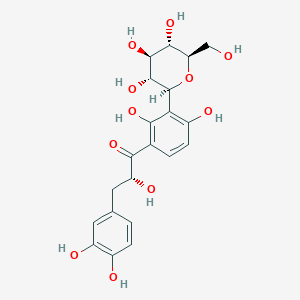
![6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine](/img/structure/B14090982.png)
![5-(2,4-dichlorophenyl)-4-[(2,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14090984.png)
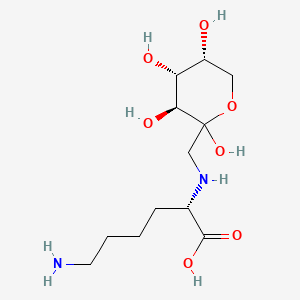
![1-(4-Tert-butylphenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091001.png)
